molecular formula C68H126N2O23 B10787104 Globotetraosylceramide (porcine RBC)

Globotetraosylceramide (porcine RBC)

Cat. No.: B10787104
M. Wt: 1339.7 g/mol
InChI Key: QCHXQNLXKNDTLT-FUYPESHBSA-N
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Description

It is a major glycolipid found in human erythrocytes and acts as a receptor for various bacterial toxins, including Shiga toxins and parvovirus B19 . This compound plays a significant role in cellular processes and has been studied for its involvement in various physiological and pathological conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of globotetraosylceramide involves the enzymatic addition of sugar moieties to a ceramide backbone. The initial structure, globotriaosylceramide, is synthesized by the enzyme α1,4-galactosyltransferase from lactosylceramide and UDP-galactose . This intermediate is then further glycosylated by β1,3-N-acetylgalactosaminyltransferase, using UDP-N-acetylgalactosamine as a donor, to form globotetraosylceramide .

Industrial Production Methods

Industrial production of globotetraosylceramide typically involves extraction from natural sources, such as porcine red blood cells. The process includes cell lysis, lipid extraction using organic solvents, and purification through chromatographic techniques . The purity of the final product is usually ≥98% .

Chemical Reactions Analysis

Types of Reactions

Globotetraosylceramide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the ceramide backbone or the sugar moieties.

    Reduction: Typically involves the reduction of any oxidized functional groups.

    Substitution: Sugar moieties can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acetic anhydride and sulfuric acid can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized glycosphingolipids, while substitution reactions can yield various glycosylated derivatives .

Scientific Research Applications

Mechanism of Action

Globotetraosylceramide exerts its effects by acting as a receptor for various bacterial toxins and viruses. It binds to these pathogens, facilitating their entry into host cells. This interaction triggers intracellular signaling pathways, such as the ERK and p38 MAPK pathways, leading to various cellular responses . The compound’s role in enamel deposition involves the activation of proteins like ameloblastin, amelogenin, and enamelin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Globotetraosylceramide is unique due to its specific role as a receptor for multiple bacterial toxins and its involvement in various cellular processes. Its elevated levels in certain diseases and its role in enamel deposition further distinguish it from other glycosphingolipids .

Properties

IUPAC Name

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H126N2O23/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-52(77)70-46(47(76)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2)44-86-66-59(83)57(81)62(50(42-73)89-66)91-67-60(84)58(82)63(51(43-74)90-67)92-68-61(85)64(55(79)49(41-72)88-68)93-65-53(69-45(3)75)56(80)54(78)48(40-71)87-65/h36,38,46-51,53-68,71-74,76,78-85H,4-35,37,39-44H2,1-3H3,(H,69,75)(H,70,77)/b38-36+/t46-,47+,48+,49+,50+,51+,53+,54-,55-,56+,57+,58+,59+,60+,61+,62+,63-,64-,65-,66+,67-,68+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHXQNLXKNDTLT-FUYPESHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H126N2O23
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1339.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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